Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate
Description
Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 3-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-4-30-22(29)14-6-5-7-15(9-14)25-16(27)10-26-11-23-18-17-12(2)8-13(3)24-20(17)31-19(18)21(26)28/h5-9,11H,4,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFIQRJXUNBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants to facilitate the formation of the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific combination of heterocyclic rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate has a molecular formula that suggests significant structural complexity. The presence of multiple functional groups indicates potential interactions with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 434.6 g/mol |
| XLogP3 | 4.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Evidence suggests it may inhibit cancer cell proliferation through specific molecular targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, suggesting promising antibacterial activity.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Cancer Cell Line Studies : In a recent study published in Cancer Letters, the compound was tested on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values of 15 μM for MCF-7 and 20 μM for A549 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
